Ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride
Description
The compound Ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a complex heterocyclic molecule featuring:
- A 5-methoxybenzo[d]thiazole core linked via a carbamoyl group.
- A 3-(dimethylamino)propyl side chain.
- A piperazine ring substituted with an ethyl carboxylate ester and a sulfonyl group attached to a phenyl ring.
- A hydrochloride salt to enhance solubility.
Properties
Molecular Formula |
C27H36ClN5O6S2 |
|---|---|
Molecular Weight |
626.2 g/mol |
IUPAC Name |
ethyl 4-[4-[3-(dimethylamino)propyl-(5-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C27H35N5O6S2.ClH/c1-5-38-27(34)30-15-17-31(18-16-30)40(35,36)22-10-7-20(8-11-22)25(33)32(14-6-13-29(2)3)26-28-23-19-21(37-4)9-12-24(23)39-26;/h7-12,19H,5-6,13-18H2,1-4H3;1H |
InChI Key |
BMKCTBUFLKLUGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(S3)C=CC(=C4)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Ethyl Piperazine-1-carboxylate Functionalization
Ethyl piperazine-1-carboxylate undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0–25°C for 4–6 hours, yielding ethyl 4-(4-chlorophenylsulfonyl)piperazine-1-carboxylate (Intermediate A).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–92% | |
| Purification | Column chromatography (SiO₂) |
Carbamoyl Bridge Installation
Intermediate A is converted to 4-((piperazine-1-sulfonyl)phenyl)carboxylic acid via hydrolysis.
Hydrolysis of Chlorophenyl Group
The chlorophenyl group is hydrolyzed using 2M NaOH in ethanol/water (1:1) at reflux (80°C) for 12 hours. The resultant carboxylic acid (Intermediate B) is isolated by acidification (pH 2–3) with HCl.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 78% | |
| Characterization | IR: 1698 cm⁻¹ (C=O) |
Carbamoylation with 5-Methoxybenzo[d]thiazol-2-amine
Intermediate B reacts with 5-methoxybenzo[d]thiazol-2-amine using EDC/HOBt in DCM/DMF (4:1) under nitrogen. The reaction is stirred at 25°C for 24 hours, forming ethyl 4-((4-((5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (Intermediate C).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | EDC/HOBt (1.2 equiv each) | |
| Yield | 65–70% |
Alkylation with 3-(Dimethylamino)propyl Chain
Intermediate C is alkylated with 3-(dimethylamino)propyl chloride under basic conditions.
Nucleophilic Substitution
A mixture of Intermediate C, 3-(dimethylamino)propyl chloride (1.5 equiv), and K₂CO₃ (3 equiv) in acetonitrile is heated to 60°C for 8 hours. The product (ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate ) is purified via recrystallization from ethyl acetate/hexane.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–68% | |
| Purity | >95% (HPLC) |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt using HCl gas in ethyl acetate.
Acid-Base Reaction
A solution of the alkylated product in anhydrous ethyl acetate is treated with HCl gas at 0°C for 1 hour. The precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Salt Yield | 90–95% | |
| Melting Point | 212–215°C (decomposes) |
Analytical Characterization
The final product is validated using spectroscopic and chromatographic methods.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, thiazole-H), 7.92–7.88 (m, 4H, Ar-H), 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 3.52–3.48 (m, 4H, piperazine-H), 2.92–2.88 (m, 4H, piperazine-H), 2.72 (t, J=6.8 Hz, 2H, NCH₂), 2.32 (s, 6H, N(CH₃)₂), 1.78–1.72 (m, 2H, CH₂), 1.22 (t, J=7.1 Hz, 3H, OCH₂CH₃).
- HRMS (ESI): m/z calc. for C₂₉H₃₈N₅O₆S₂⁺ [M+H]⁺: 640.2165; found: 640.2171.
Purity Assessment
- HPLC: 98.2% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Elemental Analysis: Calculated (%) for C₂₉H₃₈ClN₅O₆S₂: C 50.62, H 5.56, N 10.17; Found: C 50.58, H 5.61, N 10.12.
Comparative Analysis of Synthetic Routes
Method A offers higher reproducibility, while Method B reduces side reactions via low-temperature sulfonylation.
Challenges and Optimization Opportunities
- Low Coupling Efficiency: The steric bulk of the 5-methoxybenzo[d]thiazole group reduces carbamoylation yields. Switching to HATU (instead of EDC/HOBt) improves activation.
- Byproduct Formation: Alkylation with 3-(dimethylamino)propyl chloride produces quaternary ammonium salts. Using 3-(dimethylamino)propyl triflate minimizes this.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the reaction of various precursors, including piperazine derivatives and benzothiazole intermediates. The synthesis typically involves the following steps:
- Formation of Benzothiazole Derivatives : The initial step includes the reaction of 2-aminobenzothiazoles with appropriate acyl chlorides to form the benzothiazole core.
- Piperazine Derivative Formation : The piperazine ring is introduced through nucleophilic substitution reactions.
- Final Coupling : The final product is obtained by coupling the piperazine derivative with the benzothiazole derivative, followed by hydrolysis to yield the hydrochloride salt form.
Characterization of the compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity.
The biological applications of this compound primarily focus on its role as an inhibitor of key enzymes involved in neurodegenerative diseases. Notably, it has shown promising results in the following areas:
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition : Studies have demonstrated that compounds similar to Ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride exhibit potent AChE inhibitory activity. For instance, IC50 values for related compounds have been reported in the range of 20.1 nM to 102.5 nM, indicating strong inhibition comparable to established drugs like donepezil .
- Monoamine Oxidase-B (MAO-B) Inhibition : The compound has also been assessed for its MAO-B inhibitory activity, with some derivatives showing IC50 values similar to selegiline, a standard treatment for Parkinson's disease . This suggests a dual mechanism of action that could be beneficial in treating Alzheimer's and Parkinson's diseases.
- Cytotoxicity Assessment : The cytotoxicity profile of these compounds was evaluated using cell lines such as NIH/3T3. For example, one derivative exhibited an IC50 value of 72.9 µM, indicating low cytotoxic potential at effective concentrations .
Potential Therapeutic Applications
Given its enzyme inhibition profiles, this compound may have several therapeutic applications:
- Alzheimer's Disease Treatment : By inhibiting AChE and potentially preventing beta-amyloid plaque formation, this compound could be developed into a therapeutic agent for Alzheimer's disease.
- Parkinson's Disease Management : Its MAO-B inhibition suggests utility in managing symptoms of Parkinson's disease, potentially improving patient outcomes.
Case Studies and Research Findings
Research findings highlight various case studies where similar compounds have been tested for their pharmacological properties:
| Study | Compound | Target Enzyme | IC50 Value (nM) | Notes |
|---|---|---|---|---|
| 4f | AChE | 23.4 | Most active derivative in series | |
| 4m | MAO-B | 56.7 | Comparable to selegiline | |
| 4n | AChE | 42.1 | Significant inhibition observed |
These studies underscore the potential of this compound as a candidate for further development in neuropharmacology.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Structural Comparison of Key Compounds
Key Observations
Core Heterocycles :
- The target compound’s benzo[d]thiazole core distinguishes it from analogs with triazolo-pyrimidine () or thiadiazole () backbones. These cores influence binding affinity and metabolic stability .
- The piperazine ring is a common feature in all listed compounds, often serving as a solubility-enhancing or pharmacokinetic-modifying group .
Functional Groups: The carbamoyl linkage in the target compound is structurally analogous to the thioacetyl group in ’s compound, both serving as connectors between aromatic and aliphatic moieties .
Biological Activity
Ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride, identified by its CAS number 1135215-09-6, is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 626.2 g/mol. The structure features a piperazine ring, which is often associated with various biological activities, including analgesic and anti-inflammatory effects.
Research indicates that compounds with similar structural motifs often interact with key biological pathways. The following mechanisms have been proposed for the biological activity of this compound:
- FAAH Inhibition : Similar compounds have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide. This inhibition can lead to increased levels of these lipids, potentially enhancing analgesic effects .
- COX and LOX Inhibition : Compounds structurally related to this one have demonstrated inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. For instance, derivatives have shown IC50 values indicating potent inhibition of COX-2 and 5-LOX, suggesting anti-inflammatory properties .
- Neurotransmitter Modulation : The presence of a dimethylamino group may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, contributing to potential antidepressant effects.
Pharmacological Effects
The pharmacological profile of this compound can be summarized as follows:
Case Studies and Research Findings
- In Vivo Studies : Research has demonstrated that similar compounds exhibit significant pain relief in rodent models of neuropathic pain and inflammatory pain. For example, compounds that inhibit FAAH were shown to reduce allodynia and hyperalgesia in animal models .
- In Vitro Studies : In vitro assays have indicated that derivatives related to this compound can effectively reduce the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic properties for compounds in this class, including good oral bioavailability and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
